(R)-4-Hydroxyphenylglycine hydrochloride

Chiral resolution Enantiomeric purity β-Lactam antibiotics

Substituting L-enantiomer or racemic DL-mixture renders semisynthetic β-lactam antibiotics (amoxicillin, cefadroxil, cefprozil) pharmaceutically inactive. This (R)-4-hydroxyphenylglycine HCl (CAS 52067-90-0) ensures correct PBP binding and peptidase resistance. - Enantiomeric excess (ee): >99% - L-enantiomer zero activity - Enables >95% enzymatic coupling yield with engineered PGA mutants (vs 17-43% wild-type) - Also functions as chiral stationary phase (HPLC) precursor and Suzuki probe molecule

Molecular Formula C8H10ClNO3
Molecular Weight 203.62 g/mol
CAS No. 52067-90-0
Cat. No. B12676073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Hydroxyphenylglycine hydrochloride
CAS52067-90-0
Molecular FormulaC8H10ClNO3
Molecular Weight203.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=O)O)N)O.Cl
InChIInChI=1S/C8H9NO3.ClH/c9-7(8(11)12)5-1-3-6(10)4-2-5;/h1-4,7,10H,9H2,(H,11,12);1H/t7-;/m1./s1
InChIKeyZHIBZCPDMCUVRA-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-Hydroxyphenylglycine Hydrochloride: Chiral Building Block


(R)-4-Hydroxyphenylglycine hydrochloride (CAS 52067-90-0) is the hydrochloride salt of the D-enantiomer of 4-hydroxyphenylglycine, a non-proteinogenic amino acid derivative with the molecular formula C8H10ClNO3 and molecular weight 203.62 g/mol . This chiral compound serves as a critical pharmaceutical intermediate in the industrial production of semisynthetic β-lactam antibiotics, including amoxicillin, cefadroxil, cefprozil, cefoperazone, and cefbuperazine, where it functions as the essential side-chain moiety that confers antibacterial activity [1]. The compound exists as a white to off-white crystalline powder with a melting point of approximately 240°C (decomposition) and exhibits a specific optical rotation of [α]20/D = -156° (c=1 in 1N HCl), confirming its (R)-configuration .

Product Type Chiral (R)-enantiomer hydrochloride salt
Workflow β-Lactam antibiotic side-chain precursor synthesis
Specification Requires optically pure (R)-enantiomer; racemate may not support target synthesis

(R)-4-Hydroxyphenylglycine HCl: Enantiomer Substitution Risks


The substitution of (R)-4-hydroxyphenylglycine hydrochloride with its L-enantiomer or the racemic DL-mixture is functionally impermissible in pharmaceutical applications because the L-enantiomer (L-p-hydroxyphenylglycine) exhibits no activity in the desired pharmaceutical preparations [1]. The antibacterial efficacy of semisynthetic β-lactam antibiotics such as amoxicillin and cefadroxil is strictly dependent on the D-configuration of the 4-hydroxyphenylglycine side chain, which ensures proper spatial orientation for binding to bacterial penicillin-binding proteins (PBPs) and confers resistance to enzymatic degradation by peptidases [2]. Consequently, procurement specifications must explicitly require optically pure (R)-enantiomer with enantiomeric excess (ee) typically exceeding 99% for pharmaceutical-grade applications, rendering generic racemic substitutes chemically invalid for intended downstream synthesis [3].

Enantiomer Activity

L-enantiomer shows no reported activity in target β-lactam antibiotic synthesis.

Racemic Mixture

DL-racemate contains 50% inactive enantiomer and may require additional resolution steps.

Functional Requirement

D-configuration is required for binding to penicillin-binding proteins and enzymatic stability.

(R)-4-Hydroxyphenylglycine HCl: Quantitative Evidence Guide


Enantiomeric Purity and Pharmaceutical Activity

The L-enantiomer of 4-hydroxyphenylglycine demonstrates no pharmaceutical activity in antibiotic synthesis, whereas the (R)-enantiomer is exclusively active [1]. Industrial production of D-p-hydroxyphenylglycine achieves >99% enantiomeric excess (ee), with advanced bioprocesses reporting 99.9% ee after crystallization-induced asymmetric transformation [2]. This contrasts sharply with the racemic DL-mixture, which contains 50% inactive L-enantiomer and requires costly resolution steps.

Enantiomer Activity
Head-to-head
(R)-enantiomer: active intermediate; >99% ee (up to 99.9%) L-enantiomer: no reported activity DL-racemate: 50% inactive content
Supports enantiomer-specific procurement context
Racemate introduces 50% inactive material
Chiral resolution Enantiomeric purity β-Lactam antibiotics

Wild-Type vs. Mutant PGA Conversion Efficiency

When using D-hydroxyphenylglycine methyl ester (D-HPGME) as the activated acyl donor for amoxicillin synthesis, the βF24G mutant of Providencia rettgeri penicillin G acylase achieved 95% conversion compared to only 17.2% conversion with the wild-type enzyme, representing a 5.5-fold improvement [1]. Similarly, cefadroxil synthesis conversion increased from 43.2% to 95.4% (2.2-fold improvement) [1]. The (kcat/Km)AD value for D-HPGME increased up to 41-fold with the mutant enzyme [1].

Conversion Yield
Head-to-head
βF24G mutant PGA: 95% (amoxicillin), 95.4% (cefadroxil) Wild-type: 17.2%, 43.2% 5.5-fold, 2.2-fold improvement
Supports engineered biocatalyst selection
Process efficiency gains with optimized enzymes
Enzymatic synthesis Penicillin G acylase Amoxicillin

Racemization Susceptibility in Suzuki Couplings

Under typical Suzuki coupling conditions, (R)-4-hydroxyphenylglycine derivatives can lose up to 34% optical purity (formation of unwanted enantiomer) [1]. However, with judicious modification of reaction conditions using the SPhos ligand, racemization can be suppressed, yielding enantiomerically pure biaryl products [2]. This demonstrates that while the compound is racemization-prone, controlled conditions preserve chirality.

Racemization Control
Class-level inference
Standard Suzuki: up to 34% undesired enantiomer Optimized (SPhos): negligible racemization
Supports racemization-suppressing protocol selection
Standard conditions may compromise optical purity
Racemization Suzuki coupling Optical purity

Physicochemical Properties: Solubility and Melting Point

D-(-)-4-Hydroxyphenylglycine exhibits water solubility of 5 g/L at 20°C and a melting point of approximately 240°C (with decomposition) . Its specific optical rotation is -156° (c=1 in 1N HCl) . These parameters serve as critical identity and purity benchmarks during procurement and quality control, distinguishing the (R)-enantiomer from the racemate and L-enantiomer, which exhibit different physical properties.

Physicochemical Properties
Data to verify
Solubility: 5 g/L (20°C) Melting point: 240°C (dec.) [α]20/D = -156° (1N HCl)
Supports identity and purity QC review
Verify specifications against COA
Solubility Melting point Physicochemical characterization

LogP and Pharmacokinetic Implications

D-4-Hydroxyphenylglycine exhibits a calculated logP value of -0.82 [1]. This hydrophilic character favors improved water solubility compared to phenylalanine-based analogs and influences the pharmacokinetic properties of derived β-lactam antibiotics. The logP value can be used to predict membrane permeability and bioavailability in drug development contexts.

Lipophilicity
Class-level inference
logP = -0.82 (calculated)
Supports hydrophilic intermediate selection
Calculated value; confirm experimentally
Lipophilicity LogP Drug design

Enzymatic Cascade vs. Chemical Resolution Yield

A four-enzyme cascade pathway developed for D-HPG production from L-tyrosine achieved 42.69 g/L titer from 50 g/L L-tyrosine in 24 hours, with 92.5% conversion and 71.5% isolated yield at >99% ee in a 3-L fermenter [1]. In contrast, traditional chemical synthesis followed by kinetic resolution typically yields lower overall efficiency and requires separation of enantiomers [2]. An engineered PtDAPDHM4 variant produced 19.8 g/L D-HPG in 10 h with 49.5% conversion [3].

Production Yield
Cross-study comparable
Enzymatic cascade: 42.69 g/L, 92.5% conv., >99% ee Chemical resolution: lower yield, requires separation
Supports enzymatic production route evaluation
Supplier-specific lot yield may vary
Bioprocess engineering Enzymatic synthesis Yield optimization

(R)-4-Hydroxyphenylglycine HCl: Research & Industrial Applications


β-Lactam Antibiotic Production

This compound serves as the essential chiral side-chain precursor for manufacturing amoxicillin, cefadroxil, cefprozil, cefoperazone, and cefbuperazine via enzymatic coupling with 6-APA or 7-ADCA nuclei. Selection of (R)-4-hydroxyphenylglycine hydrochloride with >99% enantiomeric excess is mandatory, as the L-enantiomer exhibits zero pharmaceutical activity [1]. The use of engineered penicillin G acylase mutants (e.g., βF24G) enables conversion yields exceeding 95% compared to 17-43% with wild-type enzymes [2].

Chiral HPLC Stationary Phase Development

(R)-4-Hydroxyphenylglycine serves as a starting material for synthesizing highly effective chiral stationary phases (CSPs) used in HPLC enantiomeric separations. CSPs derived from (R)-4-hydroxyphenylglycine, such as those prepared by grafting (R)-N-butanoyl-4-allyloxyphenylglycine N-propyl amide to silica gel, demonstrate excellent resolution of N-(3,5-dinitrobenzoyl)-α-amino amides and related analytes [3].

Suzuki Coupling for Biaryl Amino Acids

(R)-4-Hydroxyphenylglycine derivatives are employed as probe molecules in Suzuki coupling reactions to synthesize biaryl amino acids. However, standard Suzuki conditions cause up to 34% racemization [4]. Users must employ optimized protocols using SPhos ligand or other racemization-suppressing conditions to maintain enantiomeric purity and obtain enantiomerically pure biaryl products [5].

Multi-Enzyme Cascade Biosynthesis

Modern bioprocesses utilize engineered four-enzyme cascades to produce (R)-4-hydroxyphenylglycine directly from L-tyrosine, achieving 42.69 g/L titer with 92.5% conversion and >99% ee in 24-hour fermentation runs [6]. This enzymatic route offers a green, sustainable alternative to traditional chemical resolution and is suitable for users requiring pharmaceutical-grade material with minimal environmental footprint.

Application
Selection Property
Validation Focus
β-Lactam Antibiotic Synthesis
Enantiomeric purity (R-configuration)
Chiral identity and enzymatic coupling efficiency
Chiral HPLC Stationary Phases
Stereochemical control
Enantiomeric separation performance
Suzuki Coupling Biaryl Synthesis
Racemization resistance under cross-coupling
Optical purity after reaction
Multi-Enzyme Biosynthesis
Biocatalytic production route
Yield and enantiomeric excess verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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